
13-cis-Retinal
Descripción general
Descripción
El Retinal-todo-trans es un derivado de la vitamina A y desempeña un papel crucial en el ciclo visual. Es una forma aldehído de la vitamina A y participa en el proceso de fototransducción en la retina, donde se convierte a partir del Retinal-11-cis al exponerse a la luz. Esta conversión es esencial para la visión, ya que desencadena una serie de reacciones bioquímicas que finalmente dan como resultado la percepción visual .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El Retinal-todo-trans puede sintetizarse mediante la oxidación del Retinol-todo-trans. El proceso normalmente implica el uso de agentes oxidantes como el clorocromato de piridinio (PCC) o el dióxido de manganeso (MnO2) en condiciones controladas para garantizar la formación selectiva del grupo aldehído .
Métodos de producción industrial
En entornos industriales, el Retinal-todo-trans se produce a menudo mediante la fermentación de microorganismos genéticamente modificados que pueden convertir el beta-caroteno en Retinal-todo-trans. Este enfoque biotecnológico se prefiere debido a su eficiencia y sostenibilidad en comparación con la síntesis química tradicional .
Análisis De Reacciones Químicas
Tipos de reacciones
El Retinal-todo-trans experimenta diversas reacciones químicas, entre ellas:
Oxidación: Puede oxidarse aún más para formar ácido Retinoico-todo-trans.
Reducción: Puede reducirse de nuevo a Retinol-todo-trans.
Isomerización: Puede isomerizarse a Retinal-11-cis en condiciones específicas
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen PCC y MnO2.
Reducción: Se suelen utilizar borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Isomerización: La exposición a la luz o las enzimas específicas pueden catalizar el proceso de isomerización
Principales productos formados
Ácido Retinoico-todo-trans: Formado a través de la oxidación.
Retinol-todo-trans: Formado a través de la reducción.
Retinal-11-cis: Formado a través de la isomerización
Aplicaciones Científicas De Investigación
Dermatological Conditions
13-cis-Retinoic acid, derived from 13-cis-retinal, is extensively used in treating severe dermatological disorders. It is particularly effective for conditions such as:
- Severe nodulocystic acne : Approved for use in the United States since 1982, it significantly reduces acne lesions and prevents scarring.
- Psoriasis : Demonstrates efficacy in managing this chronic skin condition by modulating cell proliferation and differentiation.
- Other skin disorders : Includes conditions like Darier's disease, granuloma annulare, and hidradenitis suppurativa .
The pharmacological properties of 13-cis-retinoic acid allow it to exert antiproliferative effects on keratinocytes, making it a potent treatment option for various skin malignancies.
Oncology
The anticancer properties of 13-cis-retinoic acid have been investigated in several studies. Its applications include:
- Acute Promyelocytic Leukemia (APL) : Used as a differentiation agent, it significantly improves survival rates when combined with chemotherapy.
- Skin cancers : Shows promise in treating precancerous lesions and various skin malignancies, including actinic keratosis and cutaneous T-cell lymphoma .
- Breast and lung cancers : Research indicates potential benefits in managing these cancers through retinoid therapy, although further studies are needed to establish definitive protocols .
Mechanistic Insights
The mechanisms through which this compound exerts its effects involve interactions with nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions modulate gene transcription related to cell growth and differentiation. The conversion of this compound into biologically active forms like all-trans-retinoic acid is critical for its therapeutic efficacy .
Case Study 1: Acne Treatment
A clinical trial involving 525 subjects demonstrated that treatment with 13-cis-retinoic acid led to significant reductions in acne lesions. Patients reported improved skin texture and reduced inflammation over a treatment period of six months. Side effects included dryness and photosensitivity but were manageable .
Case Study 2: Neuroblastoma
In a study focusing on high-risk neuroblastoma patients, the administration of 13-cis-retinoic acid post-chemotherapy showed a marked decrease in recurrence rates. The study highlighted the importance of RAR-α expression in mediating the therapeutic effects of retinoids .
Pharmacokinetics
The pharmacokinetics of 13-cis-retinoic acid reveal a long terminal half-life, allowing for sustained therapeutic effects. Studies show that plasma concentrations peak approximately four hours post-administration, with a gradual decline over time. The compound's distribution is primarily within the skin and subcutaneous tissues, which correlates with its dermatological applications .
Mecanismo De Acción
El Retinal-todo-trans ejerce sus efectos principalmente a través de su papel en el ciclo visual. Tras la absorción de la luz, el Retinal-11-cis se isomeriza a Retinal-todo-trans, que luego activa la proteína opsina en las células fotorreceptoras. Esta activación desencadena una cascada de reacciones bioquímicas que conducen a la generación de una señal eléctrica, que se transmite al cerebro para su procesamiento visual .
Comparación Con Compuestos Similares
Compuestos similares
Retinal-11-cis: La forma isomérica implicada en el ciclo visual.
Retinol-todo-trans: La forma alcohólica de la vitamina A.
Ácido Retinoico-todo-trans: La forma de ácido carboxílico utilizada en tratamientos dermatológicos
Singularidad
El Retinal-todo-trans es único debido a su papel específico en el ciclo visual. A diferencia de sus isómeros y derivados, participa directamente en el proceso de fototransducción, lo que lo hace indispensable para la visión. Su capacidad de isomerizarse y desencadenar una respuesta biológica tras la exposición a la luz lo diferencia de otros retinoides .
Actividad Biológica
13-cis-Retinal, a geometric isomer of retinal, plays a crucial role in the visual cycle and has significant implications in various biological processes. This compound is particularly important due to its involvement in vision and potential therapeutic applications in dermatology and oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and clinical significance.
This compound (CHO) is a derivative of vitamin A and is structurally characterized by a double bond configuration that differs from its all-trans counterpart. Its unique structure contributes to its specific biological functions.
Visual Cycle Inhibition
this compound acts as an inhibitor in the visual cycle, particularly affecting the regeneration of rhodopsin. It has been shown to inhibit the enzyme retinoid isomerase, which is crucial for converting all-trans-retinal to 11-cis-retinal, a necessary step for visual phototransduction . This inhibition can lead to altered visual sensitivity and has implications for conditions such as retinitis pigmentosa.
Impact on Retinoid Metabolism
Research indicates that this compound influences retinoid metabolism significantly. In experimental models, administration of this compound resulted in increased levels of all-trans retinyl esters while decreasing 11-cis retinol levels . This suggests that this compound may alter the balance of retinoid species within the retina, impacting overall visual function.
Biological Activity in Clinical Applications
Dermatological Uses
this compound has been extensively studied for its therapeutic effects in dermatology, particularly in treating acne and other skin disorders. Its efficacy is often attributed to its ability to modulate cellular differentiation and proliferation, acting similarly to all-trans-retinoic acid but with different pharmacokinetic properties .
Oncological Implications
In oncology, this compound has shown promise in reducing the incidence of non-melanoma skin cancers. A study involving patients with a history of skin cancer demonstrated that treatment with 13-cis-retinoic acid (a metabolite of this compound) reduced tumor recurrence rates . The compound's ability to influence gene expression related to cell growth and differentiation underlies its potential as a chemopreventive agent.
Metabolism and Pharmacokinetics
The metabolism of this compound involves conversion into various active forms through enzymatic reactions. It can be metabolized into 13-cis-retinoic acid, which exhibits different biological activities compared to its parent compound. Key enzymes involved include retinaldehyde dehydrogenases and cytochrome P450 enzymes .
Table: Metabolic Pathways of this compound
Enzyme | Reaction | Product |
---|---|---|
Retinaldehyde dehydrogenase | Oxidation of this compound | 13-cis-retinoic acid |
Cytochrome P450 | Hydroxylation of retinoids | Various hydroxylated forms |
Isomerase | Conversion between cis and trans forms | All-trans retinol |
Case Studies
Case Study: Visual Cycle Modulation
A study conducted on rats demonstrated that administration of isotretinoin (a derivative of 13-cis-retinoic acid) led to significant changes in retinoid accumulation in retinal pigment epithelium (RPE) tissues. The results indicated a marked decrease in 11-cis retinal levels while increasing all-trans retinyl esters, demonstrating the compound's role in modulating visual cycle dynamics .
Case Study: Dermatological Efficacy
In a clinical trial involving patients with severe acne, treatment with oral isotretinoin resulted in significant improvement in skin condition. The study highlighted the compound's ability to reduce sebum production and promote cellular turnover, leading to decreased acne lesions .
Propiedades
IUPAC Name |
3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCYZXNIZJOKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859212 | |
Record name | (13cis)-Retinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
472-86-6, 514-85-2 | |
Record name | Retinal, 13-cis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Retinal, 9-cis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Yes, studies using HPLC analysis have confirmed that 13-cis-retinal is a key intermediate in the bacteriorhodopsin photocycle. [, , ] Light-adapted bacteriorhodopsin (bR570) contains all-trans-retinal, while the dark-adapted form (bR560) contains a nearly equal mixture of all-trans and this compound. [, ] Upon light absorption, the all-trans isomer in bR570 photoisomerizes to 13-cis, leading to a series of structural changes and proton pumping activity. [, ]
ANone: Research suggests that HtrI influences light-induced proton transfers within SR-I. [] While the exact mechanism is still under investigation, these proton transfers are believed to play a crucial role in signal transduction by the SR-I/HtrI complex. []
ANone: this compound shares the same molecular formula as its isomers, C20H28O, with a molecular weight of 284.44 g/mol. []
ANone: this compound exhibits distinct spectroscopic properties compared to its isomers. In UV-Vis spectroscopy, this compound typically absorbs maximally around 467 nm when bound to opsin. [] Raman spectroscopy studies have also identified unique vibrational features in this compound, particularly concerning the C=N stretching vibrations of the protonated Schiff base formed upon binding to opsin. [] These spectroscopic characteristics are crucial for distinguishing this compound from other retinal isomers and understanding its behavior in biological systems.
ANone: Yes, computational studies, including molecular dynamics simulations, have been instrumental in understanding the early intermediates in the bacteriorhodopsin photocycle, including the formation and role of this compound. [] These simulations help visualize the molecular events within the protein's binding pocket during the photocycle. [] Additionally, hybrid QM/MM methods have been employed to investigate the structural, energetic, and spectroscopic properties of different retinal isomers, including this compound, in various visual pigments. []
ANone: Studies using retinal analogs have shown that the protein environment near the retinal 13-methyl group is crucial for SR-I activation. [] Specifically, a steric interaction between the 13-methyl group and the protein appears necessary for triggering SR-I activation. [] This suggests that modifications altering the steric bulk or conformation around the C13=C14 region could significantly impact the activity and signaling of SR-I.
ANone: While specific formulation strategies are beyond the scope of the provided research, it is known that the stability of this compound is enhanced when bound to proteins like rhodopsin or bacteriorhodopsin. [] Therefore, strategies focusing on stabilizing the protein-chromophore complex or mimicking the protein's binding environment could potentially improve this compound stability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.